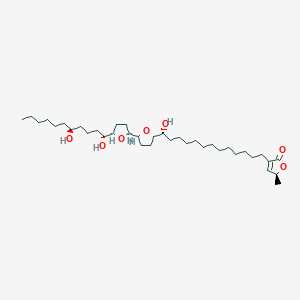
1,4-Dihydrotrigonelline
Übersicht
Beschreibung
1,4-Dihydrotrigonelline, also known as 1,4-dihydro-N-methylnicotinic acid, is a derivative of trigonelline. It is a lipophilic compound that has been studied for its potential in drug delivery systems, particularly for targeting the central nervous system. The compound is known for its ability to cross the blood-brain barrier, making it a valuable candidate for delivering therapeutic agents to the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dihydrotrigonelline can be synthesized through the reduction of trigonelline. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, at a specific temperature to ensure the complete reduction of trigonelline to this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include the reduction of trigonelline using a suitable reducing agent, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydrotrigonelline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized back to trigonelline under specific conditions.
Reduction: As mentioned earlier, trigonelline can be reduced to this compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is trigonelline.
Reduction: The major product is this compound.
Substitution: Various substituted derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydrotrigonelline has several scientific research applications, including:
Chemistry: It is used as a model compound for studying redox reactions and the behavior of nitrogen-containing heterocycles.
Biology: The compound is studied for its potential neuroprotective effects and its ability to cross the blood-brain barrier.
Medicine: It is explored as a prodrug for delivering therapeutic agents to the central nervous system, particularly for treating neurological disorders.
Industry: The compound is used in the development of drug delivery systems and as an intermediate in the synthesis of other pharmaceuticals
Wirkmechanismus
1,4-Dihydrotrigonelline exerts its effects primarily through its ability to cross the blood-brain barrier. Once in the brain, it can undergo metabolic conversion to trigonelline, which may have neuroprotective effects. The compound’s lipophilic nature allows it to distribute throughout the body and brain, making it an effective carrier for delivering drugs to the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trigonelline: The parent compound of 1,4-dihydrotrigonelline, known for its presence in coffee and its potential health benefits.
Nicotinic Acid:
Nicotinamide: A form of vitamin B3 that is structurally similar to trigonelline and this compound
Uniqueness
This compound is unique due to its ability to cross the blood-brain barrier and its potential use as a prodrug for delivering therapeutic agents to the brain. Its lipophilic nature and metabolic conversion to trigonelline make it a valuable compound for research and drug development .
Eigenschaften
IUPAC Name |
1-methyl-4H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-8)7(9)10/h2,4-5H,3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFPLUJRJLEPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161260 | |
| Record name | 1,4-Dihydrotrigonelline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140201-08-7 | |
| Record name | 1,4-Dihydrotrigonelline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140201087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydrotrigonelline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















